![molecular formula C8H6N2O2S B1346414 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid CAS No. 1017794-49-8](/img/structure/B1346414.png)
5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid
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Overview
Description
Scientific Research Applications
Synthesis and Material Properties
The study of functionalized thiophene-based pyrazole amides reveals significant insights into their synthesis, structural features, and applications in material science. Pyrazole-thiophene-based amide derivatives, including those related to 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid, have been synthesized using different methodologies. These compounds exhibit notable nonlinear optical (NLO) properties, making them potential candidates for applications in optical devices and materials science. Computational applications, including Density Functional Theory (DFT) calculations, have been used to investigate the electronic structure and predict NMR data, showing good agreement with experimental results. The research highlights the compounds' potential in developing new materials with desirable optical and electronic properties (Kanwal et al., 2022).
Pharmaceutical Applications
In a different context, thiophene-based pyrazolines, structurally related to this compound, have been synthesized and evaluated for their potential antidepressant activity. The study demonstrates the therapeutic potential of these compounds in treating depression, indicating a promising avenue for the development of new antidepressant medications. The scaffold's effectiveness, particularly with specific substituents, underscores the importance of thiophene and pyrazole derivatives in pharmaceutical research (Mathew et al., 2014).
Catalysis and Chemical Reactions
The facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions showcases the versatility of compounds related to this compound in catalysis and synthetic chemistry. The study explores the compounds' electronic and nonlinear optical properties, contributing to the understanding of their reactivity and potential applications in catalysis and the development of functional materials (Ahmad et al., 2021).
Antitumor Agents
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has identified these compounds as potent anti-tumor agents. The synthesis and characterization of these compounds, structurally related to this compound, reveal their promising activities against hepatocellular carcinoma cell lines. This underscores the potential of thiophene and pyrazole derivatives in the development of new anticancer drugs (Gomha et al., 2016).
Mechanism of Action
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity , suggesting that 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid may have similar effects.
properties
IUPAC Name |
5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-10-4-5/h1-4H,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNAXEJGTOYJEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CNN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650361 |
Source
|
Record name | 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017794-49-8 |
Source
|
Record name | 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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